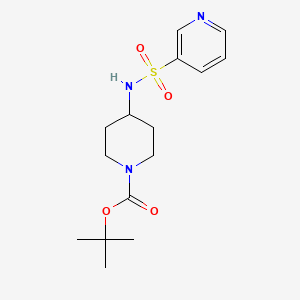

tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

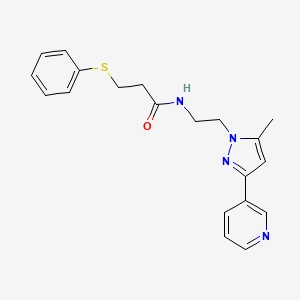

“tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1233955-38-8 . It has a molecular weight of 341.43 and a molecular formula of C15H23N3O4S .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate” contains a total of 47 bonds; 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate” include a molecular weight of 341.43 and a molecular formula of C15H23N3O4S . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound to tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate, has been used in palladium-catalyzed coupling reactions with arylboronic acids. This synthesis method produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diversified chemical structures (Wustrow & Wise, 1991).

The compound has been involved in the synthesis of tert-butyl 4-thiazolecarboxylate through Pd(0)-catalyzed regioselective C-2 (hetero)arylation, including the direct coupling of pyridinyl halides. This process is vital for the preparation of valuable 2-pyridynyl-4-thiazolecarboxylates, key components in the complex heterocyclic core of thiopeptides antibiotics (Martin et al., 2008).

Pharmaceutical Intermediates

- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a key intermediate of Vandetanib, a therapeutic drug. Its synthesis involves steps like acylation, sulfonation, and substitution, demonstrating the compound's role in pharmaceutical synthesis (Wang et al., 2015).

Catalysis and Chemical Reactions

In a study on the kinetics of phenol alkylation with tert-butyl alcohol, sulfonic acid functional ionic liquid catalysts were examined. The research highlights the role of tert-butyl-based compounds in enhancing catalytic activity in chemical reactions (Elavarasan et al., 2011).

Another study focused on the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with various reagents, showcasing the versatility of tert-butyl-based compounds in organic synthesis and chemical transformations (Moskalenko & Boev, 2014).

Metabolic and Enzymatic Studies

- A related compound, CP-533,536, featuring the tert-butyl moiety, has been studied for its metabolism involving cytochrome P450 isoforms. This research provides insights into the metabolic pathways and enzymatic interactions of compounds containing tert-butyl groups (Prakash et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate”, provides some general safety measures that may also apply to “tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate”. These include avoiding heat/sparks/open flames/hot surfaces and ensuring proper ventilation during handling .

Propriétés

IUPAC Name |

tert-butyl 4-(pyridin-3-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-12(7-10-18)17-23(20,21)13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPGXEVLTCJZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)

![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)